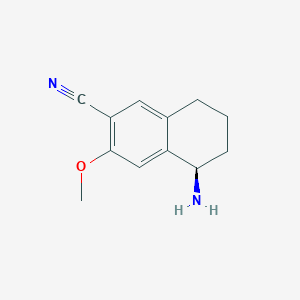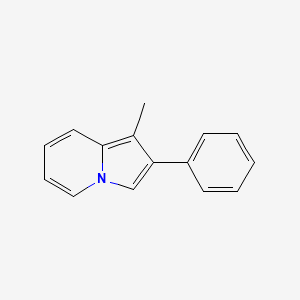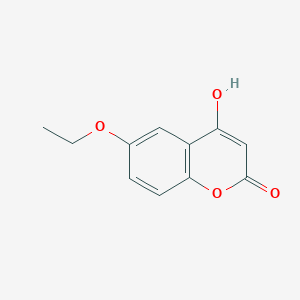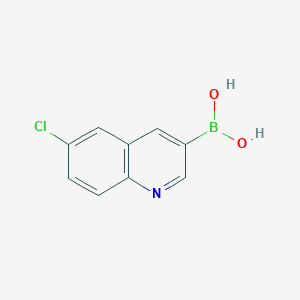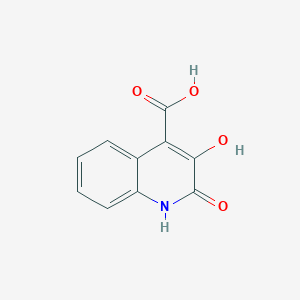
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, oxo, and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the ester hydrolysis of its corresponding ester derivatives. One common method is the alkaline hydrolysis of ethyl esters, although this approach can be challenging due to the formation of inert salts at the hydroxyl group . Another method involves the reaction of anthranilic acid derivatives with diethyl malonate in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often relies on high-temperature transesterification methods, although these can result in low yields . The use of phase-transfer catalysis has also been explored to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, participating in multicomponent condensation reactions through a Smiles rearrangement . This compound can also inhibit specific enzymes and receptors, contributing to its biological activities .
類似化合物との比較
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Comparison: 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher reactivity towards nucleophiles and greater stability under alkaline conditions .
特性
分子式 |
C10H7NO4 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
3-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-7(10(14)15)5-3-1-2-4-6(5)11-9(8)13/h1-4,12H,(H,11,13)(H,14,15) |
InChIキー |
NVHPOGJAGZDJGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)

![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)
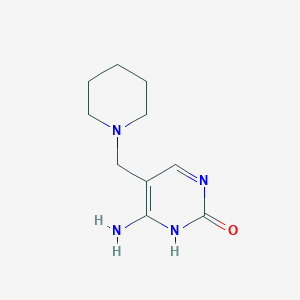

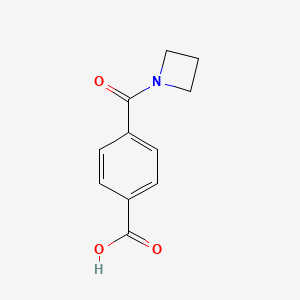
![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)

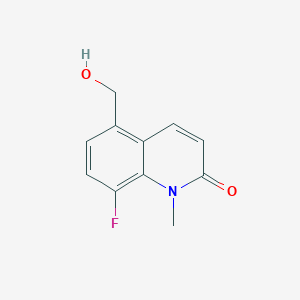
![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
